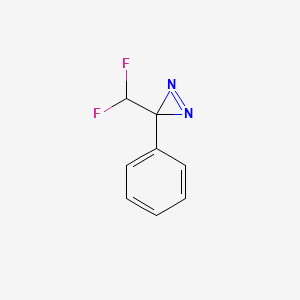

3-(difluoromethyl)-3-phenyl-3H-diazirine

Description

Foundational Principles of Diazirine Chemistry and Photoreactivity

Diazirines are three-membered heterocyclic molecules containing a carbon atom and two nitrogen atoms in a strained ring system. researchgate.netnih.gov This inherent ring strain makes them predisposed to decomposition upon activation, typically through photolysis. researchgate.net Upon irradiation with UV light, usually in the range of 350-380 nm, diazirines undergo irreversible extrusion of a molecule of dinitrogen gas (N₂), generating a highly reactive carbene species. researchgate.netnii.ac.jp

The photoreactivity of a diazirine can proceed through two primary pathways. The first and more direct route involves the formation of a singlet carbene. This species is characterized by a pair of electrons in a single orbital and is known for its ability to undergo rapid insertion into various chemical bonds, including C-H, O-H, and N-H bonds. rsc.org This non-selective insertion capability is a hallmark of carbene chemistry and is the basis for many of its applications.

Alternatively, the diazirine can first isomerize into a more stable linear diazo compound. researchgate.netrsc.org This diazo intermediate can also be photolytically cleaved to generate the same carbene, though often less efficiently. researchgate.net The ratio of direct carbene formation to isomerization depends on the substituents attached to the diazirine ring. nih.gov For aryl diazirines, the nature of the substituents on the aromatic ring can influence the electronic properties and, consequently, the photoreactive pathway. rsc.org

It is the generation of this short-lived, highly reactive carbene intermediate that makes diazirines exceptionally useful in chemical research. The ability to initiate a reaction with a pulse of light provides a high degree of temporal control, allowing researchers to trigger bond formation at a specific time and place.

Significance of Aryl Diazirines as Precursors in Organic and Biological Systems

Aryl diazirines, and specifically those bearing fluorinated alkyl groups like the trifluoromethyl group, have become indispensable tools in the field of photoaffinity labeling (PAL). nii.ac.jpchemimpex.com PAL is a powerful technique used to identify and characterize interactions between small molecules (ligands) and their biological targets, such as proteins and nucleic acids. nii.ac.jp In a typical PAL experiment, a photoreactive diazirine moiety is incorporated into the structure of a ligand. This modified ligand is then introduced to a biological system where it binds to its target. Upon photoirradiation, the diazirine generates a carbene that covalently crosslinks the ligand to its binding partner. nii.ac.jp Subsequent analysis, often using mass spectrometry, allows for the identification of the target protein and the specific site of interaction.

The trifluoromethyl group in compounds like 3-phenyl-3-(trifluoromethyl)-3H-diazirine (TPD) offers several advantages. It enhances the stability of the diazirine, making it more robust during synthesis and handling, and it also suppresses the undesired isomerization to the linear diazo compound, favoring the direct generation of the reactive carbene. researchgate.netnii.ac.jp Furthermore, the resulting trifluoromethyl-containing diazo isomers are generally less reactive than their non-fluorinated counterparts, which minimizes non-specific labeling. researchgate.net

The general synthetic route to aryl trifluoromethyl diazirines involves the reaction of an aryl trifluoromethyl ketone with a source of ammonia (B1221849) to form a diaziridine, which is then oxidized to the corresponding diazirine. acs.orgnih.gov

| Property | Value | Reference |

| Compound Name | 3-Phenyl-3-(trifluoromethyl)-3H-diazirine (TPD) | researchgate.net |

| CAS Number | 73899-14-6 | bldpharm.com |

| Molecular Formula | C₈H₅F₃N₂ | chemimpex.com |

| Molecular Weight | 186.14 g/mol | chemimpex.com |

| Photolysis Wavelength | ~350 nm | researchgate.net |

| Photolysis Products | ~65% Carbene, ~35% Diazoisomer | researchgate.net |

| Stability | Stable in 1 M acid or base, and at 75°C in the dark. | researchgate.net |

Research Landscape and Specific Focus on 3-(Difluoromethyl)-3-phenyl-3H-diazirine

While the trifluoromethyl analogue (TPD) has been a workhorse in chemical biology, the research landscape for this compound is significantly less developed. Detailed synthetic protocols, spectroscopic characterization, and specific applications for this particular compound are not extensively reported in the peer-reviewed literature.

However, based on the foundational principles of diazirine chemistry and comparative studies on related fluorinated compounds, we can infer some key characteristics. The difluoromethyl (CHF₂) group is, like the trifluoromethyl (CF₃) group, electron-withdrawing, though to a lesser extent. This electronic property is expected to influence the stability and reactivity of the diazirine ring and the resulting carbene.

A comparative study on fluorinated aliphatic diazirines has indicated that difluoromethylated diazirines are more labile (less stable) than their trifluoromethyl counterparts. This increased lability could be a significant drawback for applications such as photoaffinity labeling, where stability during synthesis, purification, and incubation is crucial. The reduced stability may lead to premature decomposition and non-specific reactions, complicating experimental outcomes.

The carbene generated from this compound, namely difluoromethylphenylcarbene, is expected to exhibit the characteristic insertion reactions of singlet carbenes. However, the presence of a hydrogen atom on the difluoromethyl group introduces the possibility of intramolecular rearrangement pathways that are not available to the trifluoromethylphenylcarbene. This could potentially alter the reactivity profile and the efficiency of intermolecular cross-linking.

| Feature | 3-Phenyl-3-(trifluoromethyl)-3H-diazirine (TPD) | This compound |

| Fluorine Substituent | -CF₃ | -CHF₂ |

| Electron Withdrawing Strength | Strong | Moderate |

| Reported Stability | Generally stable and widely used in PAL. researchgate.netnii.ac.jp | Reported to be more labile than trifluoromethyl analogues. |

| Carbene Intermediate | Trifluoromethylphenylcarbene | Difluoromethylphenylcarbene |

| Potential for Intramolecular Rearrangement of Carbene | Low | Higher, due to the presence of a C-H bond. |

| Published Research | Extensive | Limited |

Structure

3D Structure

Properties

IUPAC Name |

3-(difluoromethyl)-3-phenyldiazirine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2N2/c9-7(10)8(11-12-8)6-4-2-1-3-5-6/h1-5,7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMAFFPSMFXPSFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2(N=N2)C(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2N2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.14 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Difluoromethyl 3 Phenyl 3h Diazirine Core and Functionalized Analogues

Established Synthetic Pathways to the Diazirine Ring System

The core synthesis of the 3-aryl-3-halomethyl-3H-diazirine system has been well-established, drawing from foundational methods in diazirine chemistry. These pathways reliably provide access to the target compound through a multi-step sequence starting from readily available ketone precursors.

Routes via Difluoromethylated Ketone Precursors

The principal and most common route to 3-(difluoromethyl)-3-phenyl-3H-diazirine commences with the corresponding ketone, 2,2-difluoro-1-phenylethanone. This precursor undergoes a series of transformations to build the diazirine ring. The general, well-established sequence involves the conversion of the ketone to an oxime, which is then activated for cyclization. mdpi.com

The initial step is the oximation of the difluoromethyl phenyl ketone, typically achieved by reacting it with hydroxylammonium chloride in the presence of a base like pyridine (B92270). wikipedia.org The resulting oxime is then converted into a better leaving group, commonly a tosylate or mesylate, by reacting it with tosyl chloride or mesyl chloride. wikipedia.orgnih.gov This O-sulfonylated oxime is the key intermediate that undergoes cyclization to form the diazirine heterocycle. This method has been effectively used for the synthesis of related compounds like 3-phenyl-3-(trifluoromethyl)-3H-diazirine (TPD). mdpi.comnih.gov A similar strategy has also been applied to the synthesis of fluorinated aliphatic diazirines, starting from a difluoromethyl ketone precursor which is converted to an oxime, then an O-mesylate, before proceeding to the diaziridine. chemrxiv.org

Diaziridine Intermediate Formation and Subsequent Oxidation Protocols

The activated O-sulfonylated oxime precursor is treated with ammonia (B1221849) to form the diaziridine intermediate, 3-(difluoromethyl)-3-phenyldiaziridine. nih.gov This step involves an intramolecular cyclization. The reaction is often carried out in liquid ammonia or a solution of ammonia in an organic solvent like diethyl ether. mdpi.comnih.gov

The crucial final step is the oxidation of the diaziridine intermediate to the desired 3H-diazirine. nih.gov The dehydrogenation of the N-H bonds of the diaziridine ring forms the N=N double bond characteristic of the diazirine. nih.gov Several oxidation protocols have been developed and are widely employed for this transformation.

Common Oxidation Reagents for Diaziridine to Diazirine Conversion:

| Oxidant System | Typical Conditions | Reference |

| Iodine and Triethylamine (B128534) (I₂/NEt₃) | Methanol (B129727) or other organic solvents, often at low temperatures. | wikipedia.orgacs.org |

| Silver (I) Oxide (Ag₂O) | Anhydrous organic solvents like DMSO or CH₂Cl₂. | nih.govmdpi.com |

| Manganese Dioxide (MnO₂) | Organic solvents. | researchgate.net |

| Jones Reagent (CrO₃/H₂SO₄) | Acetone. | wikipedia.org |

| Molecular Oxygen (O₂) | Can be used alone under specific conditions. | researchgate.net |

The use of iodine in the presence of triethylamine is often considered a superior and milder alternative to the traditional silver oxide method. acs.org However, the choice of oxidant can depend on the specific substrate and the presence of other functional groups.

Expedient One-Pot Synthetic Strategies

To improve efficiency and yield, one-pot synthetic strategies have been developed for diazirine synthesis, which circumvent the need to isolate the diaziridine intermediate. nih.gov These methods typically involve the in situ formation of the diaziridine followed by direct oxidation to the diazirine. nih.gov

For aliphatic diazirines, one-pot procedures have been reported where a ketone is treated with an aminating agent like hydroxylamine-O-sulfonic acid in the presence of ammonia, followed by the addition of a base such as potassium hydroxide (B78521) (KOH) which facilitates the oxidation of the diaziridine intermediate in air. mdpi.comnih.gov Studies have shown that the diaziridine can be directly converted to the diazirine in this base-mediated process. mdpi.com For aryl trifluoromethyl diazirines, one-pot methods have also been developed starting from the corresponding tosyl oxime, which is treated with ammonia and then oxidized in the same reaction vessel. nih.gov These expedient strategies are highly applicable to the synthesis of this compound, offering a more streamlined approach to the final product.

Regioselective Functionalization of the Phenyl Ring

The versatility of this compound as a photoaffinity labeling agent is greatly enhanced by the ability to introduce various substituents onto the phenyl ring. This allows for the tuning of its physicochemical properties and the attachment of reporter tags or bioorthogonal handles.

Synthesis of Ortho-, Meta-, and Para-Substituted Derivatives

The synthesis of regioselectively substituted analogues of this compound is most commonly achieved by starting with an already functionalized phenyl ketone precursor. The standard diazirine formation protocol is then applied to this substituted ketone.

For example, the synthesis of a para-substituted derivative can begin with a 4-substituted-2,2-difluoro-1-phenylethanone. This strategy has been used to create para-substituted 3-trifluoromethyl-3-phenyldiazirine derivatives bearing groups that permit further conjugation, such as a 2-hydroxyethyl[O-tosylate] group. nih.govresearchgate.net Similarly, meta-substituted analogues, like 3-(3-Methoxyphenyl)-3-trifluoromethyldiazirine, have been synthesized from 3-methoxy-α,α,α-trifluoroacetophenone. researchgate.net This methoxy-substituted diazirine can then undergo further functionalization, for instance, through a Friedel-Crafts reaction to introduce a formyl group. researchgate.net

The synthesis of derivatives with multiple substituents has also been demonstrated, for example, starting from 3,5-dibromobenzoate to produce diazirines with substitution patterns amenable to further modification. wustl.edu This highlights the robustness of the diazirine synthesis sequence with a wide variety of substituted aromatic precursors.

Introduction of Bioorthogonal Handles for Subsequent Conjugation

For applications in chemical proteomics and activity-based protein profiling, the incorporation of bioorthogonal handles is essential. These handles, such as alkynes and azides, allow for the covalent attachment of reporter molecules (e.g., fluorophores or biotin) via highly selective click chemistry reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC). nih.gov

The introduction of these handles onto the phenyl ring of the diazirine follows the synthetic logic described previously, typically by starting with a precursor that already contains the handle or a group that can be easily converted to it. A prominent example is the synthesis of "TPDYNEs," which are 3-trifluoromethyl-3-phenyldiazirine derivatives containing an alkyne substituent on the phenyl ring. wustl.edu

Examples of Functional Handles on Aryl Diazirines:

| Handle/Functional Group | Synthetic Precursor Example | Purpose | Reference |

| Alkyne | 3-(Ethynylphenyl)-3-(trifluoromethyl)-3H-diazirine | Click Chemistry (CuAAC) | wustl.edu |

| Azide (B81097) | 3-(Azidomethylphenyl)-3-(trifluoromethyl)-3H-diazirine | Click Chemistry (CuAAC) | wustl.edu |

| Bromo/Iodo | 3-(Bromomethylphenyl)-3-(trifluoromethyl)-3H-diazirine | Nucleophilic Substitution | mdpi.comwustl.edu |

| Amine | 3-(Aminomethylphenyl)-3-(trifluoromethyl)-3H-diazirine | Amide bond formation | wustl.edu |

| Carboxylic Acid | 4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)benzoic acid | Amide bond formation | researchgate.net |

These strategies are directly translatable to the synthesis of functionalized this compound analogues. For instance, a terminal alkyne can be incorporated onto the phenyl ring to create a difluoromethyl analogue of TPDYNE. The synthesis could start with a bromo-substituted phenyl precursor, which is carried through the diazirine synthesis, and the alkyne group is introduced in a later step via Sonogashira coupling or by building it from a functional group precursor. wustl.edu This modular approach provides access to a wide array of tailored photoaffinity probes based on the this compound core.

Stereoselective Synthesis of Chiral this compound Derivatives

The stereoselective synthesis of chiral molecules is a cornerstone of modern pharmaceutical and materials chemistry, enabling the production of compounds with specific three-dimensional arrangements that dictate their biological activity and material properties. In the context of diazirines, introducing a chiral center can provide probes for stereospecific interactions in biological systems.

However, based on a comprehensive review of the available scientific literature, specific methodologies for the stereoselective synthesis of chiral this compound derivatives are not well-established. Research has predominantly focused on the more stable trifluoromethyl analogues. Asymmetric syntheses for trifluoromethylated cyclopropanes and other structures derived from trifluoromethyl diazo compounds have been developed using chiral catalysts such as iridium(III) and rhodium(II) complexes. acs.orgnih.gov These methods, however, have not been explicitly reported for the difluoromethyl variant of 3-phenyl-3H-diazirine. The development of such synthetic routes remains a prospective area for future research, which would be crucial for creating specialized tools for chemical biology that leverage the unique properties of the difluoromethyl group.

Strategies for Modulating Stability for Research Applications

The stability of diazirines is a critical factor for their practical application, particularly in photoaffinity labeling, where the compound must remain intact until photoactivation. The electronic properties of the substituents on the diazirine ring play a crucial role in determining its stability.

Research into fluorinated aliphatic diazirines has revealed a significant difference in stability between trifluoromethyl (CF3) and difluoromethyl (CHF2) substituted compounds. Studies have shown that difluoromethylated diazirines are considerably more labile (less stable) than their trifluoromethylated counterparts. chemrxiv.orgchemrxiv.orgresearchgate.net In fact, their instability has been noted as a limitation for their use in photoaffinity labeling experiments where long-term stability is required. chemrxiv.orgresearchgate.netresearchgate.net

The primary strategy for modulating the stability of aryl-diazirines involves altering the electronic nature of the aromatic ring. For the more common 3-phenyl-3-(trifluoromethyl)-3H-diazirine, replacing the phenyl ring with electron-withdrawing heterocyclic rings, such as pyridine or pyrimidine, has been shown to enhance stability against ambient light. This is attributed to the stabilization of the strained three-membered diazirine ring.

Conversely, for this compound, the inherent lability conferred by the CHF2 group is the dominant characteristic. The C-F bonds of a difluoromethyl group are known to be more labile under certain conditions compared to the highly robust CF3 group. This suggests that strategies to enhance the stability of this compound would need to counteract this intrinsic instability, likely through significant electronic stabilization from the aryl component. At present, the main consideration for researchers is to acknowledge the labile nature of these compounds and design experiments accordingly, for instance, by generating and using them in situ or in applications where high stability is not a prerequisite.

Below is a data table summarizing the stability characteristics based on available research.

| Feature | 3-(Difluoromethyl) Diazirine Analogues | 3-(Trifluoromethyl) Diazirine Analogues |

| General Stability | Described as labile and chemically unstable. researchgate.netresearchgate.net | Generally stable, including air and moisture stability. chemrxiv.org |

| Suitability for PAL | Considered not suitable for photoaffinity labeling due to instability. chemrxiv.orgresearchgate.net | Widely used and considered effective photoaffinity labels. researchgate.net |

| Decomposition | Prone to decomposition, limiting practical use in some applications. chemrxiv.org | Can be stored at room temperature for extended periods with no detectable decomposition. chemrxiv.org |

Photophysical and Photochemical Mechanisms of 3 Difluoromethyl 3 Phenyl 3h Diazirine

Unimolecular Photodecomposition Pathways

The absorption of a photon by 3-(difluoromethyl)-3-phenyl-3H-diazirine promotes the molecule to an electronically excited state, initiating its decomposition. The subsequent relaxation and chemical transformation can proceed through distinct pathways, primarily revolving around the cleavage of the C-N and N=N bonds. These pathways dictate the nature of the reactive intermediates formed and, consequently, the final products of the photoreaction.

The principal photochemical reaction of diazirines is the irreversible loss of a molecule of nitrogen (N₂) to generate a carbene. chemrxiv.orgnih.gov For this compound, this process yields difluoromethylphenylcarbene.

Figure 1: Direct Photodecomposition of this compound to Difluoromethylphenylcarbene

Upon absorption of UV light (typically around 350-360 nm), the diazirine molecule undergoes cleavage of the two C-N bonds, releasing a stable nitrogen molecule and the corresponding carbene.

This direct extrusion of nitrogen is a concerted or very rapid sequential process from the excited state of the diazirine. The resulting carbene is a highly reactive species that can undergo a variety of subsequent reactions, such as insertions into C-H, O-H, and N-H bonds, or cycloadditions with unsaturated systems. nih.govresearchgate.net

In addition to direct carbene formation, aryl-substituted diazirines can undergo a competing photochemical isomerization to form a more stable, linear diazo compound. nih.govresearchgate.net This pathway involves the cleavage of one C-N bond to form a diradical intermediate, which then rearranges to the diazo structure. For this compound, this would lead to the formation of 1-diazo-1-phenyl-2,2-difluoroethane.

Figure 2: Isomerization of this compound to its Diazo Isomer

This reversible photoisomerization represents a competing pathway to direct nitrogen extrusion.

Studies on the analogous 3-phenyl-3-(trifluoromethyl)-3H-diazirine have shown that upon photolysis near 350 nm, a significant portion (around 35%) of the reaction proceeds through the formation of the diazo isomer, with the remaining 65% leading directly to the carbene. nih.govresearchgate.net The diazo compound itself can be photolabile, often requiring different excitation wavelengths for its subsequent decomposition to the same carbene intermediate, though it is generally more stable than the parent diazirine. nih.gov This isomerization is a critical consideration in photolabeling experiments, as the reactivity and lifetime of the diazo intermediate differ significantly from those of the carbene.

The reactivity of the generated difluoromethylphenylcarbene is critically dependent on its spin state. Carbenes can exist in either a singlet state (with spin-paired electrons) or a triplet state (with spin-parallel electrons). The photolysis of 3-aryl-3-(trifluoromethyl)diazirines is generally understood to produce the carbene primarily in the singlet state. nih.gov This singlet carbene is highly reactive and can undergo concerted insertion reactions.

However, the singlet carbene can undergo intersystem crossing (ISC) to the more stable triplet ground state. The rate of this ISC is a key factor determining the carbene's reaction profile. The presence of the phenyl group and fluorine atoms can influence the singlet-triplet energy gap and the rate of intersystem crossing. Theoretical and experimental studies on related carbenes suggest that the triplet state is energetically favored, but the direct photodecomposition from the diazirine initially populates the singlet state. The subsequent chemistry is thus a competition between the rapid reactions of the singlet carbene and its conversion to the less reactive, more selective triplet carbene.

Influence of Fluorine Substitution on Photoreactivity Profiles

The presence and number of fluorine atoms on the methyl group have a profound impact on the electronic properties and, therefore, the photoreactivity of the diazirine. The substitution of hydrogen with fluorine, a highly electronegative element, alters the stability of the molecule and its intermediates.

The difluoromethyl (CHF₂) group is strongly electron-withdrawing due to the high electronegativity of the two fluorine atoms. This inductive effect influences the molecule in several ways:

Stabilization of the Diazirine Ring: Electron-withdrawing groups are known to stabilize the strained diazirine ring. Replacing the phenyl ring of 3-trifluoromethyl-3-aryldiazirines with more electron-withdrawing heterocyclic rings has been shown to enhance stability. rsc.org

Influence on Carbene Reactivity: The electron-withdrawing nature of the CHF₂ group affects the electrophilicity of the resulting carbene. This can alter its reactivity and selectivity in subsequent insertion or addition reactions.

Effect on Diazo Isomer Stability: The stability of the resulting diazo compound is also influenced by the fluorine substituents. Research on trifluorodiazoethane has shown it to be less reactive than its non-fluorinated counterparts. chemrxiv.org

While direct, quantitative comparative studies on the photoreactivity of this compound versus its trifluoromethyl analog are scarce in the literature, valuable insights can be drawn from studies on related aliphatic fluorinated diazirines. chemrxiv.org A key finding is that difluoromethylated aliphatic diazirines are significantly more labile and less stable than their trifluoromethyl counterparts. chemrxiv.org This suggests that this compound may also exhibit lower thermal and photochemical stability compared to 3-phenyl-3-(trifluoromethyl)-3H-diazirine.

The trifluoromethyl (CF₃) group has a stronger inductive electron-withdrawing effect than the difluoromethyl (CHF₂) group. This difference is expected to manifest in several aspects of their photoreactivity.

Table 1: Comparative Properties and Photochemical Behavior of Aryl-CHF₂- and Aryl-CF₃-Diazirines

| Feature | This compound (Inferred) | 3-(Trifluoromethyl)-3-phenyl-3H-diazirine (Reported) |

| Stability | Expected to be less stable. chemrxiv.org | Higher stability due to the stronger inductive effect of the CF₃ group. nih.govrsc.org |

| Carbene/Diazo Ratio | No direct data available. The ratio is influenced by subtle electronic and steric factors. | ~65% Carbene / 35% Diazo upon photolysis at 350 nm. nih.govresearchgate.net |

| Reactivity of Diazo Isomer | The corresponding diazo compound is expected to be reactive. | The trifluoromethyl-substituted diazo isomer is relatively inert. chemrxiv.org |

| Utility in Photolabeling | Potentially limited due to higher lability and possible side reactions of the difluoro-diazo intermediate. chemrxiv.org | Widely used due to the clean generation of carbene and the inertness of the diazo byproduct. nih.govacs.org |

The reduced stability of difluoromethyl diazirines compared to their trifluoromethyl analogs has practical implications. While trifluoromethyl-substituted aromatic diazirines are considered robust photoaffinity labels because their diazo isomerization products are often unreactive, the corresponding difluoromethylated diazo compounds may be more prone to undergo undesired reactions, potentially complicating their application in biological studies. chemrxiv.org

Kinetic and Mechanistic Investigations

Kinetic and mechanistic studies are crucial for understanding the reaction pathways and lifetimes of transient species generated upon photolysis of this compound. Such investigations would typically involve advanced spectroscopic techniques to probe the fleeting existence of intermediates.

Time-resolved spectroscopy is a powerful tool for the direct observation of short-lived photochemical intermediates. For this compound, photolysis is expected to produce two primary intermediates: difluorophenylcarbene and the corresponding diazoisomer, 1-diazo-1-phenyl-2,2-difluoroethane.

Upon irradiation with UV light, typically in the 350 nm range, the diazirine molecule is promoted to an excited singlet state. nih.gov From this excited state, it can undergo one of two primary transformations:

Direct formation of the carbene: The excited diazirine can directly extrude a molecule of nitrogen to form singlet difluorophenylcarbene. This is often the desired pathway for photoaffinity labeling applications.

Isomerization to a diazo compound: Alternatively, the excited diazirine can rearrange to form the more stable, linear diazo compound. nih.gov This diazo compound can also be photolytically active, albeit typically less so than the parent diazirine, and can also lead to the formation of the carbene upon further irradiation. nih.gov

Studies on the analogous 3-phenyl-3-(trifluoromethyl)-3H-diazirine have shown that photolysis yields both the carbene and the diazoisomer. nih.govresearchgate.net It is reasonable to hypothesize a similar outcome for the difluoromethyl derivative. Time-resolved absorption spectroscopy would be instrumental in identifying the characteristic spectral signatures of both the carbene and diazo intermediates and in determining their formation and decay kinetics. The carbene is expected to be highly reactive and short-lived, while the diazo compound is generally more stable. nih.gov

Table 1: Hypothetical Photochemical Intermediates of this compound and Their Expected Properties

| Intermediate | Structure | Expected Reactivity |

| Difluorophenylcarbene | C6H5-C-CHF2 | Highly reactive, undergoes insertion and addition reactions. |

| 1-Diazo-1-phenyl-2,2-difluoroethane | C6H5-C(N2)-CHF2 | More stable than the carbene, can be a reservoir for carbene generation. |

This table is based on the general principles of diazirine photochemistry, as specific experimental data for this compound is not available.

The quantum yield (Φ) of a photochemical reaction is a measure of its efficiency, defined as the number of molecules undergoing a specific event divided by the number of photons absorbed. For this compound, key quantum yields to be determined would include the quantum yield of diazirine disappearance (Φ-diazirine), the quantum yield of carbene formation (Φcarbene), and the quantum yield of diazoisomer formation (Φdiazo).

The photolytic efficiency is influenced by the electronic properties of the substituents. The difluoromethyl group (CHF2) is electron-withdrawing, but less so than the trifluoromethyl group (CF3). This difference is expected to modulate the stability of the diazirine ring and the transition states leading to the carbene and diazo intermediates, thereby affecting the quantum yields.

For TPD, photolysis near 350 nm results in the formation of the corresponding carbene with a yield of approximately 65% and the diazoisomer with a yield of about 35%. nih.govresearchgate.net It is plausible that the quantum yields for this compound would be of a similar order of magnitude, though precise values would require experimental determination.

Table 2: Comparison of Expected Photolytic Parameters

| Compound | Substituent | Expected Carbene Yield | Expected Diazoisomer Yield |

| 3-(Trifluoromethyl)-3-phenyl-3H-diazirine | -CF3 | ~65% nih.govresearchgate.net | ~35% nih.govresearchgate.net |

| This compound | -CHF2 | Data not available | Data not available |

This table highlights the lack of specific data for the difluoromethyl compound and provides data for the trifluoromethyl analog for comparative context only.

Environmental and Solvent Effects on Photochemical Processes

The surrounding environment, particularly the solvent, can have a profound impact on the photochemical pathways of diazirines. Solvent properties such as polarity, viscosity, and hydrogen-bonding ability can influence the stability of the ground and excited states of the diazirine, as well as the intermediates.

For instance, in protic solvents like methanol (B129727), the highly reactive carbene generated from TPD readily undergoes O-H insertion to yield an ether product in high yield. nih.govresearchgate.net In contrast, in a non-polar, aprotic solvent like cyclohexane (B81311), C-H insertion into the solvent becomes a significant pathway. nih.govresearchgate.net

The solvent can also affect the ratio of carbene to diazo formation. More polar solvents might stabilize the charge-separated character of the transition state leading to the diazo compound, potentially increasing its yield relative to the direct formation of the carbene.

A systematic study of the photolysis of this compound in a range of solvents with varying properties would be necessary to fully elucidate these effects. Such studies would provide valuable insights into controlling the reactivity of the generated carbene for specific applications.

Table 3: Expected Solvent Effects on the Photolysis of this compound

| Solvent | Solvent Type | Expected Major Reaction of Carbene |

| Methanol | Protic | O-H insertion |

| Cyclohexane | Non-polar, aprotic | C-H insertion |

| Water | Protic | O-H insertion |

This table is based on the known reactivity of carbenes generated from analogous aryldiazirines, as specific experimental data for this compound is not available.

Reactivity Spectrum of Carbenes Derived from 3 Difluoromethyl 3 Phenyl 3h Diazirine

Carbon-Hydrogen (C-H) Insertion Reactions

Carbenes generated from 3-aryl-3-(haloalkyl)diazirines exhibit a strong propensity for inserting into carbon-hydrogen sigma bonds. This reaction is a hallmark of carbene chemistry and proceeds via the singlet state of the carbene.

Intramolecular C-H insertion reactions are prevalent when a C-H bond is suitably positioned within the same molecule as the carbene. These reactions are often utilized in the synthesis of cyclic compounds. For carbenes derived from precursors like 3-(difluoromethyl)-3-phenyl-3H-diazirine, intramolecular insertion can occur into the ortho C-H bonds of the phenyl ring, leading to the formation of a strained bicyclic system. While specific examples for the difluoromethyl derivative are not extensively documented, the general mechanism involves a concerted transition state, leading to the formation of a new carbon-carbon bond and a cyclopropane (B1198618) ring fused to the aromatic system. The efficiency of such reactions is highly dependent on the geometric constraints of the molecule.

The intermolecular insertion of difluoromethylphenylcarbene into C-H bonds of other molecules is a key reaction, particularly in the context of photoaffinity labeling. Studies on the analogous trifluoromethylphenylcarbene have demonstrated its capability to insert into the C-H bonds of various organic molecules. For instance, photolysis of 3-trifluoromethyl-3-phenyldiazirine in cyclohexane (B81311) resulted in a significant yield of the C-H insertion product. nih.gov This suggests that difluoromethylphenylcarbene, upon generation in a biological milieu, can covalently modify proteins and other biomolecules by inserting into their C-H bonds, providing a powerful tool for mapping molecular interactions. The reaction is generally not highly selective, targeting various C-H bonds accessible to the carbene.

Table 1: Representative Intermolecular C-H Insertion Reactions of Aryl(haloalkyl)carbenes

| Carbene Precursor | Substrate | Major Insertion Product | Yield | Reference |

| 3-Trifluoromethyl-3-phenyldiazirine | Cyclohexane | (Trifluoromethyl)cyclohexylbenzene | >50% | nih.gov |

| 3-(4-Tolyl)-3-(trifluoromethyl)diazirine | Cyclohexane | 1-Cyclohexyl-4-methyl-2-(trifluoromethyl)benzene | N/A | nih.gov |

Heteroatom-Hydrogen (X-H) Insertion Reactions (X = Nitrogen, Oxygen, Sulfur)

Difluoromethylphenylcarbene readily inserts into heteroatom-hydrogen bonds, a reaction that is typically more facile than C-H insertion due to the presence of lone pairs on the heteroatom.

Photolysis of 3-trifluoromethyl-3-phenyldiazirine in methanol (B129727) yields the O-H insertion product in greater than 95% yield, indicating a highly efficient reaction. nih.govclockss.org This proceeds through a formal insertion of the carbene into the O-H bond of the alcohol. Similarly, insertion into the N-H bonds of amines is also a characteristic reaction. For example, the photolysis of 3-(4-tolyl)-3-(trifluoromethyl)diazirine in the presence of diethylamine (B46881) leads to the formation of the N-H insertion adduct. nih.govresearchgate.net However, it is noteworthy that the initial N-H insertion product can undergo subsequent elimination of hydrogen fluoride, which can influence the final product distribution in biological applications. nih.gov While direct studies on S-H insertion for this specific carbene are less common in the reviewed literature, it is a well-established reaction for carbenes in general.

Table 2: Heteroatom-Hydrogen (X-H) Insertion Reactions of Aryl(trifluoromethyl)carbenes

| Carbene Precursor | Substrate | Heteroatom | Insertion Product | Yield | Reference |

| 3-Trifluoromethyl-3-phenyldiazirine | Methanol | Oxygen | 1-Methoxy-1-phenyl-2,2,2-trifluoroethane | >95% | nih.govclockss.org |

| 3-(4-Tolyl)-3-(trifluoromethyl)diazirine | Diethylamine | Nitrogen | 1-(Diethylamino)-1-(4-tolyl)-2,2,2-trifluoroethane | N/A | nih.govresearchgate.net |

Cycloaddition Reactions

The carbene can also participate in cycloaddition reactions, particularly with unsaturated systems like alkenes and alkynes.

Nucleophilic and Electrophilic Reactivity of Carbene Species

Carbenes possess a unique electronic structure with both a vacant p-orbital and a lone pair of electrons on the carbene carbon, allowing them to exhibit both electrophilic and nucleophilic character.

The presence of the electron-withdrawing difluoromethyl group significantly enhances the electrophilicity of the difluoromethylphenylcarbene. The vacant p-orbital on the carbene carbon acts as a Lewis acidic center, readily accepting a pair of electrons from a nucleophile. youtube.comyoutube.comyoutube.com This electrophilic nature is the driving force for its reactions with electron-rich species, including insertions into X-H bonds and cycloadditions with electron-rich alkenes.

Conversely, the lone pair of electrons in the sp²-hybridized orbital on the carbene carbon can impart nucleophilic character. youtube.comyoutube.comyoutube.com However, the strong electron-withdrawing effect of the difluoromethyl group diminishes this nucleophilicity. Therefore, difluoromethylphenylcarbene is predominantly electrophilic in its reactivity profile. This is in contrast to carbenes bearing electron-donating substituents, which exhibit more pronounced nucleophilic behavior. The dual reactivity, though skewed towards electrophilicity, is a key aspect of the rich chemistry of this carbene intermediate.

Control over Carbene Spin State and its Impact on Reaction Selectivity

The reactivity of carbenes is intrinsically linked to their electronic spin state. Carbenes can exist in either a singlet state, where the two non-bonding electrons are spin-paired in the same orbital, or a triplet state, where the electrons are in different orbitals with parallel spins. The choice of spin state dramatically influences the reaction pathways and the stereoselectivity of the products. The generation of difluoromethylphenylcarbene from this compound offers a platform to explore these distinct reactivities, and controlling the spin state is paramount to harnessing its synthetic potential.

Direct photolysis of 3-aryl-3-(trifluoromethyl)diazirines, including precursors to difluoromethylphenylcarbene, typically leads to the formation of the singlet carbene. nih.govnih.gov This is a consequence of the spin conservation principle during the photo-extrusion of nitrogen from the singlet ground state of the diazirine. The resulting singlet carbene is highly reactive and can undergo a variety of transformations, most notably insertion and addition reactions. For instance, photolysis of 3-(4-tolyl)-3-(trifluoromethyl)diazirine in the presence of various substrates such as methanol, cyclohexane, and diethylamine resulted in products consistent with the intermediacy of a singlet carbene, which undergoes insertion into O-H, C-H, and N-H bonds, respectively. nih.gov Similarly, the photolysis of 3-(trifluoromethyl)-3-phenyldiazirine in methanol and cyclohexane afforded the corresponding O-H and C-H insertion products in high yields. nih.govresearchgate.net

The control over the carbene's spin state can be achieved by employing photosensitizers. nih.gov In this method, a sensitizer (B1316253) molecule with a high intersystem crossing efficiency is excited to its singlet state, which then rapidly converts to the triplet state. Subsequent energy transfer from the triplet sensitizer to the diazirine molecule generates the triplet excited state of the diazirine, which then decomposes to yield the triplet carbene and nitrogen. Common triplet sensitizers include ketones like benzophenone (B1666685) or acetophenone. While direct studies on the sensitized photolysis of this compound are not extensively detailed in the literature, the principles of triplet sensitization are well-established for carbene generation. nih.gov

The impact of the spin state on reaction selectivity is profound. Singlet carbenes typically react in a concerted, stereospecific manner. For example, in cyclopropanation reactions with alkenes, a singlet carbene will add to a cis- or trans-alkene to give the corresponding cis- or trans-cyclopropane, respectively, with retention of the alkene's stereochemistry. In contrast, triplet carbenes, being diradical in nature, react in a stepwise fashion. nih.gov The reaction of a triplet carbene with an alkene first forms a triplet 1,3-diradical intermediate. This intermediate has a finite lifetime, during which bond rotation can occur before ring closure. Consequently, the cyclopropanation with a triplet carbene is non-stereospecific, leading to a mixture of cis- and trans-cyclopropane products, regardless of the starting alkene's geometry.

The competition between C-H insertion and cyclopropanation is another area where spin state plays a crucial role. Singlet carbenes are generally more reactive in C-H insertion reactions. nih.govresearchgate.net The selectivity between these two pathways can be influenced by the substrate and any catalysts present. westmont.edunih.gov For difluoromethylphenylcarbene, the electron-withdrawing nature of the difluoromethyl group is expected to influence the electrophilicity of the carbene and, consequently, its reactivity profile.

The following table summarizes the expected differences in reactivity between the singlet and triplet states of difluoromethylphenylcarbene based on general principles of carbene chemistry.

| Feature | Singlet Difluoromethylphenylcarbene | Triplet Difluoromethylphenylcarbene |

| Generation | Direct photolysis of this compound | Sensitized photolysis of this compound (e.g., with benzophenone) |

| Cyclopropanation | Stereospecific (retention of alkene geometry) | Non-stereospecific (mixture of stereoisomers) |

| C-H Insertion | Generally favored and proceeds via a concerted mechanism | Less favored; if it occurs, proceeds via a radical abstraction-recombination mechanism |

| Reaction Mechanism | Concerted or ylide formation | Stepwise (diradical intermediates) |

Detailed research findings on the direct comparison of reaction selectivity for the singlet and triplet states of difluoromethylphenylcarbene are limited. However, the established principles of carbene chemistry provide a strong framework for predicting and controlling the reaction outcomes. Future research focusing on the sensitized photolysis of this compound would be invaluable in fully elucidating the reactivity spectrum of the corresponding triplet carbene and expanding its synthetic utility.

Computational and Theoretical Chemistry Insights into 3 Difluoromethyl 3 Phenyl 3h Diazirine

Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods) on Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are instrumental in elucidating the electronic structure of diazirine systems. For analogs such as 3,3-dimethyldiazirine, high-level ab initio calculations like Complete Active Space Self-Consistent Field (CAS-SCF) and second-order multireference perturbation theory (CAS/MP2) have been utilized to investigate its photochemical decomposition. nih.gov These methods provide a detailed picture of the geometries of minima, transition states, and conical intersections between electronic surfaces.

For substituted phenyl-diazirines, DFT methods, such as B3LYP, are commonly employed to determine optimized geometries, including bond lengths and angles. In a study on 2-(trifluoromethyl)phenylacetonitrile, the B3LYP/6-311+G(d,p) level of theory was used to obtain structural parameters. niscpr.res.in Similar calculations on 3-(difluoromethyl)-3-phenyl-3H-diazirine would reveal the influence of the difluoromethyl group on the strained three-membered ring and the phenyl moiety.

The electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, are crucial for understanding the reactivity of the molecule. The HOMO-LUMO energy gap is a key indicator of chemical reactivity, with a smaller gap suggesting higher reactivity. joasciences.com For instance, in a computational study of 4-trifluoromethyl phenyl thiourea, a related compound, the HOMO-LUMO energy gap was calculated to be 2.12 eV, indicating its susceptibility to electronic transitions. joasciences.com

Table 1: Representative Calculated Electronic Properties of Phenyl-Substituted Trifluoromethyl Compounds

| Compound | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| 4-Trifluoromethyl Phenyl Thiourea | DFT/B3LYP | - | - | 2.12 |

Note: Specific HOMO and LUMO energy values for this compound were not provided in the search result, only the energy gap. Data for this compound is not available and would require specific computational studies.

Natural Bond Orbital (NBO) analysis is another powerful tool used to understand charge delocalization and intermolecular interactions. niscpr.res.in This analysis would provide insights into the hyperconjugative and steric effects of the difluoromethyl group on the stability of the diazirine ring.

Elucidation of Reaction Mechanisms and Transition States for Decomposition and Reactivity

The decomposition of diazirines can proceed through both thermal and photochemical pathways, leading to the formation of carbenes and diazo compounds. researchgate.netbohrium.com Computational studies have been pivotal in mapping out the potential energy surfaces for these reactions and identifying the key transition states.

Thermal Decomposition: The thermal decomposition of various diazirines has been studied theoretically using ab initio and density functional methods. researchgate.net These studies have shown that the decomposition can occur via two primary pathways:

Isomerization to a diazo compound: This involves the opening of the diazirine ring to form a more stable diazo isomer. The activation energies for this ring-opening process in some diazirines have been calculated to be in the range of 113-126 kJ mol⁻¹. researchgate.net

Direct extrusion of dinitrogen (N₂): This pathway leads directly to the formation of a carbene intermediate.

A significant finding from these computational studies is the "rebound reaction," where the initially formed carbene can react with the expelled N₂ molecule to form the diazo intermediate. researchgate.net

Photochemical Decomposition: Photochemical decomposition is often the preferred method for generating carbenes from diazirines. Upon irradiation, typically near 350 nm for TPD, the diazirine is excited to an n-π* state. nih.govtuni.fi Computational studies on 3,3-dimethyldiazirine predict that the reaction from this excited state proceeds via a nonadiabatic mechanism, with a very low computed barrier height of 1.0 kcal mol⁻¹, to yield the carbene and molecular dinitrogen in their singlet ground states. nih.gov This low barrier is consistent with the rapid photolysis observed experimentally. tuni.fi

For 3-phenyl-3-(trifluoromethyl)-3H-diazirine, photolysis yields approximately 35% of the diazoisomer and 65% of the corresponding carbene, phenyl(trifluoromethyl)carbene. tuni.fi

Carbene Rearrangement: Once formed, the resulting carbene can undergo further reactions, including rearrangements. In a computational and experimental study of (α-methylbenzylidene)carbene, a related system, CCSD(T)/cc-pVTZ//B3LYP/6-31+G* calculations revealed that a 1,2-phenyl shift has a much lower energy barrier (3.8 kcal/mol) than a 1,2-methyl shift (11.9 kcal/mol). nih.gov Similar calculations on phenyl(difluoromethyl)carbene would be necessary to determine the preferred rearrangement pathways and the influence of the difluoromethyl group on the migratory aptitude of the phenyl group versus a potential fluorine shift.

Table 2: Calculated Activation Barriers for Related Decomposition and Rearrangement Reactions

| Reaction | System | Method | Calculated Activation Barrier |

| Diazirine ring opening | General diazirines | - | 113-126 kJ mol⁻¹ researchgate.net |

| Photochemical N₂ extrusion | 3,3-dimethyldiazirine (excited state) | CAS/MP2 | 1.0 kcal mol⁻¹ nih.gov |

| 1,2-Phenyl shift | (α-methylbenzylidene)carbene | CCSD(T)//B3LYP | 3.8 kcal/mol nih.gov |

| 1,2-Methyl shift | (α-methylbenzylidene)carbene | CCSD(T)//B3LYP | 11.9 kcal/mol nih.gov |

Prediction of Spectroscopic Signatures for Characterization of Intermediates

Computational chemistry plays a crucial role in predicting the spectroscopic signatures (e.g., IR, NMR) of transient intermediates, which aids in their experimental identification.

Infrared (IR) Spectroscopy: DFT calculations are widely used to predict the vibrational frequencies and IR intensities of molecules. dtic.milmdpi.comajchem-a.com For instance, in a study of 2-(trifluoromethyl)phenylacetonitrile, the calculated harmonic vibrational frequencies at the B3LYP/6-311+G(d,p) level showed good correlation with experimental FT-IR and FT-Raman spectra. niscpr.res.in

In the context of this compound decomposition, DFT calculations could predict the characteristic IR absorption bands for the parent diazirine, the resulting phenyl(difluoromethyl)carbene, and the corresponding diazo isomer. An IR difference spectrum from the photolysis of 3-phenyl-3-trifluoromethyldiazirene showed a peak at 2092 cm⁻¹, which was attributed to the diazo compound. nasa.gov Theoretical calculations would be essential to definitively assign such experimental bands to specific vibrational modes of the intermediates.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While predicting NMR chemical shifts with high accuracy can be challenging, computational methods can provide valuable insights. The characterization of various 3-aryl-3-(trifluoromethyl)diazirine derivatives has been supported by ¹H, ¹³C, and ¹⁹F NMR spectroscopy. nih.govuni.lu Theoretical calculations of NMR shielding tensors could help in the assignment of complex spectra and in understanding the electronic environment of the nuclei in the parent molecule and its decomposition products.

Modeling of Substituent Effects on Reactivity and Stability Profiles

Computational modeling is an effective tool for systematically studying the influence of different substituents on the reactivity and stability of diazirines. By computationally replacing the difluoromethyl group with other substituents on the 3-phenyl-3H-diazirine core, one can build a structure-activity relationship.

Studies on the thermal decomposition of substituted diazirines have shown that the nature of the substituents significantly impacts the reaction pathway, determining whether the decomposition proceeds primarily via carbene formation or isomerization to a diazo compound. researchgate.net For example, the decomposition of phenylchlorodiazirine yielded exclusively phenylchlorocarbene, whereas phenyl-n-butyldiazirine mainly produced a diazo intermediate. researchgate.net

The electronic properties of the substituents on the phenyl ring also play a crucial role. Electron-donating or electron-withdrawing groups can alter the stability of the diazirine ring, the transition states for decomposition, and the reactivity of the resulting carbene. For 3-aryl-3-(trifluoromethyl)diazirines, it has been noted that the aromatic ring enhances the stability of the corresponding diazoalkane. researchgate.net Computational studies can quantify these effects by calculating the relative energies of the reactants, intermediates, and transition states for a series of substituted analogs. This would allow for the rational design of diazirines with tailored stability and reactivity for specific applications.

Advanced Applications in Chemical Biology Research

Photoaffinity Labeling (PAL) Probes Based on 3-(Difluoromethyl)-3-phenyl-3H-diazirine

PAL probes built around the trifluoromethylphenyl diazirine (TPD) core are instrumental in identifying the cellular targets of drugs and mapping complex interaction networks. nih.govresearchgate.net The trifluoromethyl group is critical as it enhances the stability of the diazirine ring and prevents intramolecular rearrangements that could lead to undesired side products, thereby favoring the generation of the reactive carbene species. nii.ac.jpntu.edu.sg

Design Principles for High-Specificity PAL Probes

The design of an effective PAL probe is a multi-step process that balances several critical factors to ensure high specificity and minimal perturbation of the biological system.

Photoreactive Group: The ideal photophore should be chemically stable in the dark and under various experimental conditions but highly reactive upon UV irradiation. nii.ac.jp Aryl(trifluoromethyl)diazirines are favored because they are more stable than aliphatic diazirines and are activated by longer wavelength UV light (≥ 350 nm), which reduces the risk of photodamage to cells and biomolecules. nii.ac.jpresearchgate.netnih.gov The carbene generated from TPD is highly reactive and inserts non-selectively into nearby C-H, O-H, and N-H bonds, making it an effective crosslinker. researchgate.net

Minimal Perturbation: The diazirine moiety is exceptionally small, minimizing the risk that its incorporation into a ligand or small molecule will disrupt the parent molecule's natural binding affinity and specificity for its target protein. researchgate.net

Linker and Reporter Group: A PAL probe typically consists of three components: the recognition element (the ligand), the photoreactive diazirine group, and a reporter group (e.g., biotin (B1667282) for affinity purification or a fluorophore for imaging). nih.gov The linker connecting these components must be carefully chosen to position the diazirine within the binding site for efficient crosslinking upon photoactivation without interfering with the ligand-target interaction.

Control Probes: A crucial aspect of PAL experiments is the use of control compounds. A "photo-stable" control probe, identical to the PAL probe but lacking the diazirine group, is often used to distinguish specific, covalent labeling from non-specific binding. nih.gov

Application in Ligand-Target Identification and Molecular Interaction Mapping

A primary application of TPD-based PAL probes is the identification of the specific protein targets of bioactive small molecules, a critical and often challenging step in drug discovery. researchgate.netnih.gov The process involves incubating the probe with a complex biological sample, such as a cell lysate or intact cells, allowing it to bind to its target(s). nih.gov Subsequent UV irradiation permanently crosslinks the probe to its binding partners. nih.gov The tagged proteins can then be enriched using the probe's reporter handle (e.g., streptavidin beads for a biotin tag) and identified using mass spectrometry. nih.govnih.gov

This methodology has been successfully used to identify the targets of various ligands. For instance, a trifunctional probe featuring an NHS ester for ligand attachment, a diazirine for photoreaction, and a biotin for enrichment was developed to identify the receptor for the neuropeptide Substance P. nih.gov The experiment successfully and exclusively identified the neurokinin 1 (NK1) receptor from a complex mixture, demonstrating the probe's high specificity. nih.gov

| Probe Component | Function | Advantage in Target ID |

| Recognition Moiety (Ligand) | Binds to the specific protein target with high affinity. | Confers specificity to the labeling experiment. |

| Diazirine Photophore | Forms a reactive carbene upon UV light exposure, creating a covalent bond with the target. | Captures both stable and transient interactions irreversibly for later analysis. researchgate.net |

| Reporter Tag (e.g., Biotin, Alkyne) | Enables detection and enrichment of the probe-protein adduct. | Facilitates isolation and identification via mass spectrometry or visualization via fluorescence. nih.gov |

Probing Membrane Protein Interactions and Conformational Dynamics

Membrane proteins, such as G protein-coupled receptors (GPCRs) and ion channels, are notoriously difficult to study due to their hydrophobic nature and dynamic structures. PAL offers a powerful approach to investigate these targets in their native lipid environment. chemrxiv.org TPD-based probes have been particularly valuable in this area.

In one study, cholesterol analogues containing the TPD group were synthesized to probe cholesterol-binding sites on the pentameric ion channel GLIC. nih.govnih.gov The results showed that different classes of diazirine probes (TPD vs. aliphatic) labeled distinct residues within the same binding pocket, providing complementary structural information that would be difficult to obtain with a single probe type. nih.gov This highlights how PAL can reveal subtle details about ligand binding and protein conformation. nih.gov Furthermore, photoaffinity labeling has been shown to capture conformational changes in enzymes during their catalytic cycle, demonstrating its utility in studying protein dynamics. nii.ac.jp

Integration with Bioorthogonal Chemistry (e.g., Click Chemistry for Enrichment and Detection)

The utility of PAL has been greatly expanded by its integration with bioorthogonal chemistry, most notably copper-catalyzed or strain-promoted alkyne-azide cycloaddition, commonly known as "click chemistry". thermofisher.cnsemanticscholar.org In this two-step approach, the PAL probe is synthesized with a minimalist bioorthogonal handle, such as a terminal alkyne. researchgate.netrsc.org

After the photoreaction in a biological system, a reporter molecule containing the complementary azide (B81097) group (e.g., biotin-azide or a fluorophore-azide) is "clicked" onto the alkyne-modified proteins. nih.gov This strategy offers several advantages:

Modularity: It separates the photo-crosslinking event from the detection/enrichment step, allowing for greater experimental flexibility.

Reduced Steric Hindrance: Using a small alkyne tag on the primary probe is less likely to interfere with ligand binding than using a bulky biotin tag directly. researchgate.net

Improved Signal-to-Noise: Detection and enrichment are performed after unbound probe has been washed away, reducing background signal.

The combination of a TPD photophore and an alkyne handle (a "TPDYNE" reagent) has become a powerful tool for chemical biology applications, enabling more efficient imaging and proteomic analysis. researchgate.netnih.govrsc.org

Engineering of Photoactivatable Crosslinkers for Complex Chemical and Biological Systems

Beyond identifying the direct target of a ligand, diazirine-based crosslinkers can be engineered to map protein-protein interactions and stabilize large biomolecular complexes for structural analysis. Heterobifunctional crosslinkers, which contain a diazirine at one end and a different reactive group (like an amine-reactive NHS ester) at the other, are used to link interacting proteins. thermofisher.comnih.gov

Covalent Capture of Transient Molecular Interactions

A key strength of photoaffinity labeling is its ability to covalently "trap" weak or transient molecular interactions that are difficult to detect using traditional biochemical methods like co-immunoprecipitation. researchgate.netnih.gov The extremely short lifetime of the carbene intermediate ensures that crosslinking occurs only with molecules in the immediate vicinity of the probe at the moment of photoactivation. nii.ac.jp

This capability is essential for:

Drug Discovery: Identifying the off-targets of a drug candidate, which may be responsible for unintended side effects.

Mapping Interactomes: Elucidating the network of proteins that a specific ligand or drug interacts with inside a cell. researchgate.net

Structural Biology: Stabilizing transient protein complexes for analysis by techniques like mass spectrometry or cryo-electron microscopy. nih.gov

By converting reversible, non-covalent interactions into irreversible, covalent links, diazirine-based probes provide a snapshot of molecular events as they occur in complex biological systems. researchgate.net

Spatially and Temporally Controlled Crosslinking Strategies

Spatially and temporally controlled crosslinking allows researchers to capture molecular interactions at specific locations within a cell or at precise moments in a biological process. This is typically achieved by incorporating photoactivatable crosslinkers into biological systems and triggering their reactivity with a focused light source at a desired time.

Currently, there is a lack of published research demonstrating the successful application of This compound in spatially or temporally controlled crosslinking strategies. The compound's reported chemical instability likely prevents its reliable use in such sophisticated experimental setups. chemrxiv.org In contrast, strategies employing more stable diazirine derivatives, such as those that can be metabolically incorporated into cellular glycoconjugates, have been developed to provide a photochemical "snapshot" of binding events with temporal and spatial control. nih.gov

Development of "Smart" Photochemical Tools

"Smart" photochemical tools are probes designed with additional functionalities beyond simple crosslinking, such as reporting on their local environment or having their reactivity tuned by specific biological cues.

Photoreactive Groups with Masked Fluorescence (Fluorogenic Beacons)

Fluorogenic beacons are powerful tools that combine photo-crosslinking with a fluorescent signal that is "turned on" only upon successful labeling of a target molecule. This is achieved by designing a probe where the photoreactive group quenches the fluorescence of a nearby fluorophore. Upon photoactivation and covalent attachment to a target, the quenching group is consumed, leading to a dramatic increase in fluorescence and providing a direct readout of the labeling event.

There are no specific examples in the scientific literature of This compound being utilized in the design of fluorogenic beacons. The development of such probes requires a stable photoreactive scaffold. Research in this area has focused on more robust diazirine structures, such as coumarin-fused trifluoromethyl-diazirines, which exhibit significant fluorescence enhancement after cross-linking to a target protein. sigmaaldrich.com

Tunable Reactivity for Specific Biological Environments

The ability to tune the reactivity of a photochemical probe for specific biological environments (e.g., pH, redox potential) would allow for highly selective labeling of targets in particular subcellular compartments or under specific physiological conditions. This can be influenced by the electronic properties of the substituents on the diazirine ring.

Scientific investigation into the tunable reactivity of This compound is not present in the current body of literature. Studies on related compounds have shown that the reactivity of the diazirine-generated carbene and its precursor diazo intermediate can be pH-dependent, particularly for alkyl diazirines, which show preferential labeling of acidic amino acid residues. Furthermore, modifying the aryl ring of trifluoromethyl-phenyl-diazirines with electron-withdrawing heterocyclic rings has been shown to enhance stability and solubility without negatively impacting photoreactivity, demonstrating the principle of tuning properties through structural modification. However, similar systematic studies to modulate the reactivity of the difluoromethyl analogue have not been reported, likely due to its foundational instability. chemrxiv.org

Broader Scientific Applications and Future Research Perspectives

Role in Polymer Science and Materials Functionalization via Carbene Chemistry

The primary application of 3-(difluoromethyl)-3-phenyl-3H-diazirine and its analogs in materials science stems from its function as a highly efficient precursor to a reactive carbene. chemimpex.com Upon photochemical or thermal activation, the diazirine ring extrudes nitrogen gas (N₂) to generate difluoromethylphenylcarbene. rsc.org This carbene is a highly reactive intermediate capable of inserting into stable, unactivated carbon-hydrogen (C-H) bonds, a reaction that is particularly useful for modifying commodity polymers that often lack traditional functional groups. chemrxiv.orgnih.gov

This C-H insertion capability allows for the direct covalent functionalization of polymer surfaces and bulk materials. For instance, researchers have successfully modified the surfaces of materials like polypropylene (B1209903) and polydimethylsiloxane (B3030410) (PDMS). researchgate.netnih.gov By tethering a desired functional group (e.g., a hydrophobic phosphonium (B103445) salt) to the phenyl ring of the diazirine, that functionality can be covalently grafted onto a substrate like cotton or paper, imparting new properties such as hydrophobicity. nih.gov

A more advanced strategy involves the synthesis of polymers that incorporate diazirine units directly into their backbones. These diazirine-containing polymers can then be blended with unfunctionalized commodity polymers, such as poly(n-butyl acrylate) (PnBA). escholarship.org Upon activation, the polymeric cross-linker forms multiple covalent bonds with the surrounding polymer chains, effectively creating a cross-linked network with tunable rheological properties, even at low loadings. escholarship.org This approach has been demonstrated using various controlled radical polymerization techniques, such as RAFT and ATRP, to create well-defined diazirine-containing polymers. bohrium.com

| Material | Diazirine Application | Objective | Outcome | Reference |

|---|---|---|---|---|

| Polypropylene (PP) | Surface grafting of a diazirine-photosensitizer conjugate | Create a virus-inactivating surface | Achieved 99.99% inactivation of Influenza A virus upon illumination | researchgate.net |

| Polydimethylsiloxane (PDMS) | Surface modification with diazirine-based linkers | Enhance covalent immobilization of proteins (BSA, IgG) | Significantly improved stability of attached proteins | nih.gov |

| Cotton & Paper | Surface grafting of diazirine-functionalized phosphonium salts | Impart hydrophobicity | Achieved water contact angles of 139° (cotton) and 137° (paper) | nih.gov |

| Poly(n-butyl acrylate) (PnBA) | Blending with diazirine-containing polymers | On-demand cross-linking | Tunable rheological behavior with gel fractions up to 95% | escholarship.org |

Catalytic Applications in Stereoselective Organic Synthesis

While diazirines are typically employed as stoichiometric reagents that are consumed in a reaction, recent breakthroughs have demonstrated their use as carbene precursors in novel catalytic systems. nih.govacs.org Traditionally, diazirines resisted catalytic activation under mild conditions. nih.govnih.gov However, researchers have successfully engineered variants of the enzyme Aeropyrum pernix protoglobin (ApePgb) to function as biocatalysts that can activate aryl diazirines at room temperature. nih.govcaltech.edu

These engineered enzymes represent the first catalysts for selective carbene transfer from stable diazirine precursors. nih.gov This "new-to-nature" catalysis facilitates asymmetric reactions by controlling the trajectory of the carbene transfer. caltech.edu Using aryl diazirines as model substrates, this biocatalytic platform has been successfully applied to stereoselective cyclopropanation, N–H insertion, and Si–H insertion reactions. acs.orgnih.gov The directed evolution of the enzyme was crucial, creating a variant with enhanced access to the heme active site, which is responsible for the catalysis. nih.govcaltech.edu This approach circumvents the need for hazardous diazo compounds, like phenyldiazomethane, which are the unstable isomers of diazirines. nih.gov

| Reaction Type | Aryl Diazirine Substrate | Key Result (with ApePgb variant) | Significance | Reference |

|---|---|---|---|---|

| Cyclopropanation | 3-phenyl-3H-diazirine | 53% yield, 6.9:1 cis:trans diastereomeric ratio | First example of enzymatic carbene transfer from a stable diazirine | nih.gov |

| Cyclopropanation | p-fluoro-phenyl-3H-diazirine | 69% yield, 8.5:1 cis:trans diastereomeric ratio | Demonstrates substrate scope for electron-withdrawing groups | nih.gov |

| N-H Insertion | Aryl Diazirines | Demonstrated successful insertion into N-H bonds | Enables biocatalytic formation of C-N bonds from diazirines | nih.govcaltech.edu |

| Si-H Insertion | Aryl Diazirines | Demonstrated successful insertion into Si-H bonds | Enables biocatalytic formation of C-Si bonds from diazirines | nih.govcaltech.edu |

Integration with Advanced Analytical Techniques for Comprehensive Data Analysis

The integration of diazirine-based probes with advanced analytical methods is central to their utility in chemical biology and proteomics. rsc.org The most prominent application is photoaffinity labeling (PAL), a powerful technique for identifying protein-ligand interactions and elucidating drug mechanisms. nih.govnih.gov In a typical PAL experiment, a molecule of interest is functionalized with a diazirine group and a reporter tag (e.g., an alkyne for click chemistry). nih.gov Upon photoactivation, the probe covalently binds to its target protein. nsf.gov

Following the cross-linking event, a suite of analytical techniques is employed for comprehensive data analysis.

Mass Spectrometry (MS): Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the cornerstone technique used to identify the labeled proteins from a complex mixture. plos.org After isolating the probe-protein adducts (often via affinity purification of the reporter tag), the proteins are digested, and the resulting peptides are analyzed by MS to confirm the protein's identity and often to map the specific site of covalent modification. plos.org

Chemical Proteomics: This platform-level approach assesses the proteome-wide interaction profiles of diazirine-containing probes. nih.gov By comparing the proteins labeled by different probes or under different conditions (e.g., in competition with a known drug), researchers can evaluate the specificity of a probe and identify off-target interactions. nih.govchemrxiv.org This systematic evaluation helps in designing better chemical probes and interpreting labeling results. rsc.org

Confocal Microscopy: In materials science applications, such as the functionalization of PDMS surfaces for protein immobilization, confocal microscopy can provide three-dimensional images of the distribution of the immobilized proteins, confirming the success and uniformity of the surface modification. nih.gov

| Analytical Technique | Purpose in Diazirine-Based Research | Data Generated | Reference |

|---|---|---|---|

| LC-MS/MS | Identification of proteins covalently labeled by a diazirine probe | Protein identities, peptide sequences, and specific amino acid binding sites | plos.org |

| Chemical Proteomics | Assess proteome-wide interaction profiles and specificity of diazirine tags | Lists of enriched proteins, comparison of 'background' binding between different tags | rsc.orgnih.gov |

| Confocal Microscopy | Visualize the distribution of immobilized molecules on a functionalized surface | 3D images showing the location and penetration of fluorescently-tagged molecules | nih.gov |

| SDS-PAGE with Fluorescence/Autoradiography | Initial qualitative assessment of protein labeling | Visual bands indicating successful covalent cross-linking to proteins | plos.orgacs.org |

Emerging Methodologies for Enhanced Photochemical Control and Efficiency

While standard UV light (typically ~350-365 nm) is effective for activating diazirines, research is actively pursuing methods to improve both the efficiency of carbene generation and the spatiotemporal control over the activation process. rsc.orgnih.gov

One area of focus is optimizing reaction conditions to maximize the yield of the reactive carbene and minimize the formation of the less reactive, linear diazo isomer. nih.gov Studies have shown that parameters such as the choice of solvent and the specific wavelength of light can significantly impact the kinetics of diazirine photolysis. nih.gov For example, the highest rates of diazirine depletion were found in ester-containing solvents, and using broad-wavelength LED activation can impede the formation of the diazo intermediate, thereby improving the efficiency of carbene generation. nih.gov

A more transformative approach involves redesigning the diazirine molecule itself. A recent conceptual breakthrough re-envisions the diazirine's central carbon as being sp²-hybridized, which allows it to be part of a larger conjugated system. rsc.org By conjugating the diazirine motif to a chromophore like fluorene, researchers have successfully shifted the activation wavelength to the visible light spectrum (>450 nm). rsc.orgrsc.org This is a critical advance for biological applications, as longer wavelengths are less damaging to living cells and can penetrate deeper into tissue. rsc.org

This same principle has enabled two-photon activation of a trifluoromethyl aryl diazirine for the first time, using near-infrared (near-IR) light. rsc.org Two-photon excitation provides exquisite three-dimensional spatial control over carbene generation, allowing for highly precise targeting within a cell or tissue. rsc.org Another strategy for control involves creating bis-diazirine linkers where each diazirine has different electronic properties, allowing them to be activated sequentially with different wavelengths of light. uvic.ca

| Methodology | Principle | Key Advantage | Reference |

|---|---|---|---|

| Optimized Photolysis Conditions | Varying solvent and using broad-wavelength LEDs | Increases the ratio of carbene to diazo isomer, improving overall efficiency | nih.gov |

| Conjugation to Chromophores | Extending the π-system of the diazirine to include a dye molecule | Shifts activation to longer, less damaging wavelengths (e.g., >450 nm blue light) | rsc.orgrsc.org |

| Two-Photon Activation | Using near-IR light to achieve excitation via the simultaneous absorption of two photons | Enables precise 3D spatial control of carbene generation for deep-tissue applications | rsc.org |

| Sequential Activation | Using a cross-linker with two electronically distinct diazirines | Allows for stepwise functionalization by activating each group with different wavelengths | uvic.ca |

Outlook on Novel Bioactive Compound Discovery and Mechanistic Elucidation in Complex Systems

The future of this compound and its analogs is strongly tied to its role as an enabling tool in drug discovery and systems biology. chemimpex.com Its ability to forge a covalent link upon command makes it invaluable for solving one of the most challenging problems in modern pharmacology: identifying the molecular target of a bioactive compound discovered through phenotypic screening. nih.govnih.gov

The photoaffinity labeling (PAL) technique is at the heart of this outlook. nsf.gov By attaching a diazirine probe to a novel drug candidate, researchers can "fish" for its binding partners within the native cellular environment. plos.org A powerful example of this was the identification of the mitochondrial FₒF₁-ATP synthase as the target of a novel trypanocidal (anti-sleeping sickness) compound. plos.org This discovery was crucial for understanding the compound's mechanism of action and provides a clear path for future drug optimization. plos.org

Future perspectives in this area include:

Target Deconvolution: As high-throughput phenotypic screens continue to yield potent compounds with unknown mechanisms, diazirine-based PAL will be a critical tool for target identification and validation, a key step in the drug development pipeline. nih.gov

Mapping Complex Interactions: The application of PAL is expanding beyond simple drug-protein interactions to map more complex and transient events, such as lipid-protein and protein-protein interactions within their native membrane environments. nsf.gov